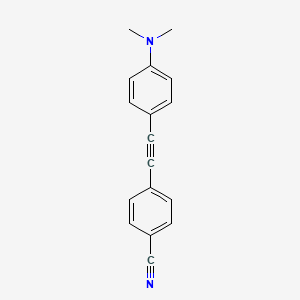

4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile

説明

4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile is a cross-conjugated molecule featuring a benzonitrile core linked via an ethynyl bridge to a 4-(dimethylamino)phenyl group. This structure enables unique electronic properties, including intramolecular charge transfer (ICT) and solvatochromism. Its absorption maximum in chloroform is reported at 373 nm , attributed to π→π* transitions enhanced by the electron-donating dimethylamino group and electron-withdrawing nitrile moiety. The compound is of interest in materials science, particularly for optoelectronic applications and molecular switches.

特性

分子式 |

C17H14N2 |

|---|---|

分子量 |

246.31 g/mol |

IUPAC名 |

4-[2-[4-(dimethylamino)phenyl]ethynyl]benzonitrile |

InChI |

InChI=1S/C17H14N2/c1-19(2)17-11-9-15(10-12-17)4-3-14-5-7-16(13-18)8-6-14/h5-12H,1-2H3 |

InChIキー |

PKGAADLJOBZPQS-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |

製品の起源 |

United States |

準備方法

Standard Catalytic Conditions

The reaction typically employs 4-iodobenzonitrile and 4-ethynyl-N,N-dimethylaniline as coupling partners. A palladium catalyst—often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] —is used alongside a copper(I) iodide (CuI) co-catalyst in a triethylamine (Et₃N) base and tetrahydrofuran (THF) solvent. The general reaction scheme is:

Key parameters include:

-

Catalyst loading : 2–5 mol% Pd(PPh₃)₄.

-

Temperature : Room temperature to 80°C under inert atmosphere.

-

Reaction time : 12–24 hours.

Post-reaction purification involves column chromatography on alumina (Al₂O₃) using hexane/dichloromethane gradients, yielding the product as a yellow crystalline solid.

Copper-Free Modifications

Recent advancements utilize dinuclear palladium complexes with 2-benzimidazolyl ligands, eliminating copper co-catalysts to suppress alkyne homocoupling. For example, [(BIm)₂Pd₂(μ-Cl)₂] (0.1 mol%) in aqueous ethanol at 60°C achieves 85–92% yield within 6 hours. This method enhances sustainability while maintaining efficiency for electron-rich and electron-deficient aryl halides alike.

Synthesis of Terminal Alkyne Precursors

The availability of 4-ethynyl-N,N-dimethylaniline is pivotal. Its preparation involves:

Trimethylsilyl (TMS) Protection/Deprotection

-

Sonogashira Coupling : 4-Iodo-N,N-dimethylaniline reacts with trimethylsilylacetylene (TMSA) under Pd/Cu catalysis to form 4-(trimethylsilylethynyl)-N,N-dimethylaniline .

-

Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the TMS group, yielding the terminal alkyne.

Alternative Methodologies

Oxidative Coupling (Glaser-Hay)

Though less common, oxidative dimerization of 4-ethynylbenzonitrile derivatives can form extended π-systems. However, this approach is more relevant for oligomer synthesis rather than the target monomer.

Direct Alkynylation

Direct coupling of 4-dimethylaminophenylboronic acid with 4-cyanophenylacetylene via Suzuki-Miyaura conditions has been explored but yields (<50%) due to competing protodeboronation.

Optimization and Scalability

Solvent and Base Effects

Catalyst Selection

-

Pd(PPh₃)₄ : Yields 70–80% but requires inert conditions.

-

Dinuclear Pd complexes : Achieve 85–92% yield with reduced sensitivity to oxygen.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time ≈ 12.3 minutes.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Standard Sonogashira | Pd(PPh₃)₄/CuI | 70–80 | 12–24 | Moderate |

| Copper-Free | [(BIm)₂Pd₂(μ-Cl)₂] | 85–92 | 6–8 | High |

| Glaser-Hay | Cu(I) | <50 | 24–48 | Low |

Industrial and Environmental Considerations

Large-scale synthesis prioritizes copper-free conditions to minimize waste and simplify purification. Continuous flow reactors with immobilized Pd catalysts are under investigation to enhance throughput .

科学的研究の応用

4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

作用機序

4-((4-(ジメチルアミノ)フェニル)エチニル)ベンゾニトリルの作用機序は、主にその官能基を通じてさまざまな分子標的に結合する能力に関係しています。ジメチルアミノ基は水素結合と静電相互作用に関与することができ、エチニル結合とベンゾニトリル部分はπ-πスタッキングと疎水性相互作用に寄与します。これらの相互作用により、化合物は特定の酵素や受容体の活性を調節することができ、さまざまな生化学的経路に影響を与えます。

類似化合物:

- 4-((4-(ジメチルアミノ)フェニル)エチニル)ベンズアルデヒド

- 4-((4-(ジメチルアミノ)フェニル)エチニル)安息香酸

- 4-((4-(ジメチルアミノ)フェニル)エチニル)ベンジルアルコール

比較: そのアナログと比較して、4-((4-(ジメチルアミノ)フェニル)エチニル)ベンゾニトリルは、ニトリル基の存在のためにユニークです。ニトリル基は、蛍光プローブや有機電子材料の開発など、特定の電子特性が要求される用途において特に有用な、独特な電子特性と反応性を付与します。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Ethynylbenzonitriles

(a) 4-((1,8-Bis(dimethylamino)naphthalen-2-yl)ethynyl)benzonitrile (10d)

- Molecular Formula : C25H22F3N2+ (as a cationic derivative) .

- Key Features: Incorporates a 1,8-bis(dimethylamino)naphthalene (Proton Sponge®) moiety, enhancing electron-donating capacity.

- Properties: Yellow solid with a melting point of 170–172°C; synthesized in 83% yield via Sonogashira coupling .

- Comparison : The extended conjugation from the naphthalene core shifts absorption maxima to longer wavelengths compared to the target compound.

(b) 4-Ethynylbenzonitrile

Carbazole and Thiophene Derivatives

(a) 4-(3-(4-(Dimethylamino)phenyl)-9H-carbazol-9-yl)benzonitrile (7b)

- Molecular Formula : C28H27N3 .

- Key Features : Carbazole group introduces rigidity and planarization.

- Properties : Synthesized via Suzuki and Buchwald-Hartwig couplings (63% yield); exhibits enhanced fluorescence due to carbazole’s electron-rich nature .

(b) Thiophene-Based Derivatives (MOT and DMAT)

- Examples: 2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) 4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) .

- Key Features : Thiophene bridges modulate charge transfer efficiency.

- Properties: Solvent-dependent photophysics; DMAT shows stronger ICT due to the dimethylamino group .

Stilbene and Chalcone Analogs

(a) 4-Dimethylamino-4′-cyanostilbene

- Molecular Formula : C17H16N2 .

- Key Features : Ethenyl (C=C) bridge instead of ethynyl (C≡C).

- Properties : Reduced conjugation length compared to the ethynyl analog; absorption maxima at lower wavelengths.

(b) Extended Chalcones (e.g., Compound 13)

Tabulated Comparison of Key Properties

Structural and Functional Insights

- Electronic Effects : Ethynyl bridges (C≡C) enhance conjugation and ICT compared to ethenyl (C=C) or single bonds.

- Solubility : Alkyloxy groups (e.g., hexyloxy in H-SSU-CN) improve solubility without significantly altering electronic properties .

生物活性

4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile, also known by its CAS number 54273-31-3, is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and photophysical properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H14N2

- Molecular Weight : 246.31 g/mol

- IUPAC Name : this compound

This compound features a dimethylamino group attached to a phenyl ring, connected via an ethynyl linkage to another benzonitrile moiety, which contributes to its unique electronic properties and potential biological activities.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. A study focused on its effects on human triple-negative breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cell lines showed promising results:

- Cytotoxicity : The compound displayed potent cytotoxic effects at concentrations as low as 1 µM, significantly inhibiting cell viability after 72 hours of incubation. Specifically, it completely disrupted colony formation in MDA-MB-231 cells at concentrations of 1 and 2 µM .

- Cell Migration : Interestingly, while the compound was effective in reducing cell viability, it did not show significant effects on cell migration in the wound-healing assay for either cancer cell line tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of the dimethylamino group and the ethynyl linkage. Modifications to these components can lead to variations in activity:

| Compound | Structure Modification | Activity |

|---|---|---|

| 5k | Original structure | Most active against MDA-MB-231 and Panc-1 |

| 3d | Electron-withdrawing groups | Enhanced cytotoxicity but varied effects on colony formation |

The introduction of electron-withdrawing groups significantly altered the cytotoxic profile, indicating that further structural modifications could enhance its anticancer efficacy .

Photophysical Properties

In addition to its biological activity, this compound has been studied for its photophysical properties. The compound exhibits notable fluorescence characteristics, which are influenced by solvent interactions and pH levels:

- Fluorescence Behavior : The absorption maxima were reported to shift with changes in solvent polarity and pH, indicating potential applications in imaging and sensing technologies .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Breast Cancer Cell Lines :

- Photophysical Investigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。